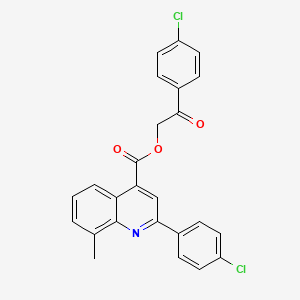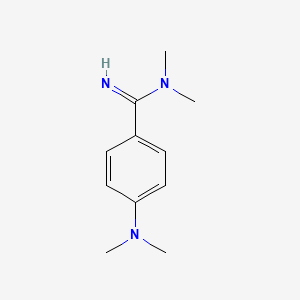![molecular formula C12H10BrN3O3 B12469008 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12469008.png)
2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a benzoic acid moiety through an amide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Amidation: The amide bond formation between the pyrazole derivative and benzoic acid can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the pyrazole ring or the benzoic acid moiety.
Coupling Reactions: The amide bond can be involved in coupling reactions with other functional groups, facilitating the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in biochemical assays to study enzyme kinetics or protein-ligand interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用机制
The mechanism of action of 2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
相似化合物的比较
Similar Compounds
4-bromo-2-methylbenzoic acid: Shares the benzoic acid moiety but lacks the pyrazole ring.
2-methyl-4-bromopyrazole: Contains the pyrazole ring with similar substitutions but lacks the benzoic acid moiety.
4-bromo-2-methylimidazole: Similar heterocyclic structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid is unique due to the combination of its pyrazole ring and benzoic acid moiety, linked through an amide bond. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
分子式 |
C12H10BrN3O3 |
|---|---|
分子量 |
324.13 g/mol |
IUPAC 名称 |
2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-10(8(13)6-14-16)11(17)15-9-5-3-2-4-7(9)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19) |
InChI 键 |
FPJRAVGWEMKZST-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)

![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)

![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)


![1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468972.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12468979.png)

